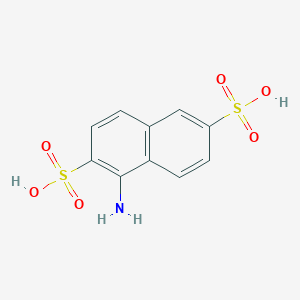

1-Aminonaphthalene-2,6-disulfonic acid

Description

Evolution of Research in Naphthalene (B1677914) Derivatives

Naphthalene, a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₈, was first isolated from coal tar in 1819. encyclopedia.comnumberanalytics.com This discovery marked a significant milestone, demonstrating that coal could be a source of valuable chemical compounds beyond its use as a fuel. encyclopedia.com The determination of naphthalene's structure, consisting of two fused benzene (B151609) rings, was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Graebe three years later. newworldencyclopedia.orgwikipedia.org

Early research into naphthalene and its derivatives was primarily driven by the burgeoning synthetic dye industry. newworldencyclopedia.org The ability to introduce various functional groups onto the naphthalene core through reactions like sulfonation, nitration, and halogenation opened up a vast landscape of chemical possibilities. wikipedia.orglibretexts.org These early explorations laid the groundwork for the development of a wide array of dyes and pigments. newworldencyclopedia.orgnumberanalytics.com

Over the decades, the focus of naphthalene research has expanded significantly. While initially sourced predominantly from coal tar, petroleum-based production methods also became prominent for a period. newworldencyclopedia.orgguidechem.com Modern synthesis has seen the rise of more sophisticated catalytic processes. ijrpr.com The applications of naphthalene derivatives have diversified into numerous fields, including pharmaceuticals, agrochemicals, and materials science. thieme-connect.comnih.gov Researchers are actively investigating naphthalene derivatives for their potential in developing materials for electronics and energy storage, as well as for their therapeutic potential against various diseases. ijrpr.comijpsjournal.com This evolution from a simple coal tar byproduct to a versatile building block in advanced chemical research underscores the enduring importance of naphthalene chemistry. ijrpr.com

Significance of Sulfonic Acid Functionalization in Aromatic Systems

The introduction of sulfonic acid (-SO₃H) groups into aromatic compounds, a process known as sulfonation, is a cornerstone of organic synthesis with profound implications for the properties and applications of the resulting molecules. wikipedia.orgnumberanalytics.com Aromatic sulfonation is an electrophilic aromatic substitution reaction, where a hydrogen atom on an arene is replaced by a sulfonic acid group. wikipedia.org

One of the most significant effects of sulfonation is the dramatic increase in the aqueous solubility of aromatic compounds. openochem.orgbritannica.com This property is crucial in various industrial applications, particularly in the synthesis of water-soluble dyes and detergents. britannica.comnumberanalytics.com The sulfonic acid group is a strong acid, and its presence can significantly alter the chemical reactivity and acidity of the parent molecule. numberanalytics.com

Furthermore, the sulfonation reaction is reversible, a characteristic that distinguishes it from many other electrophilic aromatic substitutions. wikipedia.orglibretexts.org This reversibility allows the sulfonic acid group to be used as a temporary blocking or directing group in multi-step syntheses. wikipedia.orglibretexts.org By strategically introducing and later removing a sulfonic acid group, chemists can control the position of other substituents on the aromatic ring. wikipedia.org

Aromatic sulfonic acids are vital intermediates in the production of a wide range of commercially important products. numberanalytics.com They are precursors to many dyes, pharmaceuticals (such as sulfa drugs), and ion-exchange resins. wikipedia.orgnumberanalytics.com The versatility and impact of sulfonic acid functionalization make it an indispensable tool in modern organic and industrial chemistry. numberanalytics.comnumberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

1-aminonaphthalene-2,6-disulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-10-8-3-2-7(18(12,13)14)5-6(8)1-4-9(10)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYFKJMQQFAQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)S(=O)(=O)O)C=C1S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285074 | |

| Record name | 1-Amino-2,6-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16144-92-6 | |

| Record name | 1-Amino-2,6-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16144-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2,6-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Aminonaphthalene 2,6 Disulfonic Acid

Strategic Approaches to 1-Aminonaphthalene-2,6-disulfonic Acid Synthesis

The synthesis of this compound can be achieved through several strategic routes, primarily involving the manipulation of precursor naphthalenesulfonic acids. These methods focus on achieving the desired substitution pattern on the naphthalene (B1677914) ring through controlled sulfonation and amination reactions.

Multi-Step Synthetic Routes from Precursor Naphthalenesulfonic Acids

A common approach to synthesizing aminonaphthalenesulfonic acids involves a multi-step process starting with the sulfonation of naphthalene. For instance, the sulfonation of naphthalene can yield a mixture of naphthalenedisulfonic acids, such as 2,6- and 2,7-disulfonic acids. Subsequent nitration of this mixture, followed by reduction of the nitro group, leads to the formation of the corresponding aminonaphthalenedisulfonic acids. prepchem.com The separation of isomers, a critical step in this process, can be challenging and often requires specific reaction conditions and purification techniques to isolate the desired this compound.

Another illustrative pathway begins with the sulfonation of naphthalene to produce 2-naphthalenesulfonic acid. This intermediate is then nitrated, and the resulting nitro compound is reduced to form 1-amino-naphthalene-7-sulphonic acid, with 1-amino-naphthalene-6-sulphonic acid being a notable by-product that requires separation. prepchem.com These multi-step syntheses highlight the importance of controlling reaction conditions to influence isomer distribution and facilitate the isolation of the target compound.

Controlled Sulfonation Reactions in Aminonaphthalene Chemistry

The direct sulfonation of aminonaphthalenes is a key strategy for the synthesis of aminonaphthalenesulfonic acids. However, this approach often leads to the formation of a mixture of isomers, making the isolation of a specific compound challenging. google.com For example, the sulfonation of 1-aminonaphthalene can produce various isomers, including 1-aminonaphthalene-5-sulfonic acid and 1-aminonaphthalene-6-sulfonic acid, in addition to the desired product. google.comwikipedia.org

The reaction conditions, such as temperature and the concentration of the sulfonating agent (e.g., sulfuric acid or oleum), play a critical role in determining the product distribution. google.comgoogle.com By carefully controlling these parameters, it is possible to favor the formation of a particular isomer. For example, the sulfonation of 1-aminonaphthalene-6-sulfonic acid with oleum (B3057394) at controlled temperatures can yield a mixture of isomers, including 1-aminonaphthalene-4,6-disulfonic acid and 1-aminonaphthalene-2,4,6-trisulfonic acid. This demonstrates the complexity of achieving regioselectivity in the sulfonation of aminonaphthalene systems.

| Starting Material | Sulfonating Agent | Key Reaction Conditions | Primary Products |

|---|---|---|---|

| 1-Aminonaphthalene | Sulfuric Acid | Excess sulfuric acid | Mixture of 1-aminonaphthalene-4-sulfonic acid, 1-aminonaphthalene-5-sulfonic acid, and 1-aminonaphthalene-6-sulfonic acid. google.comwikipedia.org |

| 1-Naphthylamine-6-sulfonic acid | Oleum | Controlled temperatures (10-70°C) | Mixture including 1-naphthylamine-4,6-disulfonic acid and 1-naphthylamine-2,4,6-trisulfonic acid. |

Regioselective Amination Techniques for Naphthalene Systems

Regioselective amination of naphthalene derivatives is another important route for the synthesis of specific aminonaphthalenesulfonic acids. While direct amination of naphthalene can be challenging, catalytic methods have been developed to achieve this transformation with high selectivity. For instance, a one-step catalytic amination of naphthalene to naphthylamine has been reported, offering a more atom-economical and environmentally friendly alternative to traditional nitration and reduction processes. rsc.org

The Bucherer reaction is a classic example of a regioselective amination technique, which involves the conversion of a hydroxynaphthalenesulfonic acid to its corresponding aminonaphthalenesulfonic acid in the presence of an ammonium (B1175870) salt. wikipedia.orggoogle.com This reaction is particularly useful for introducing an amino group at a specific position on the naphthalene ring, thereby providing a controlled route to the synthesis of desired isomers. For example, 2-aminonaphthalene-1-sulfonic acid (Tobias acid) can be prepared via the Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid. wikipedia.org

Derivatization and Functional Group Interconversions

The amino group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions, leading to the synthesis of novel compounds with diverse applications.

Diazotization Processes and Subsequent Transformations

The diazotization of aromatic amines, including aminonaphthalenesulfonic acids, is a fundamental transformation in organic synthesis. This process involves the reaction of the primary amino group with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid, to form a diazonium salt. orgsyn.org These diazonium salts are highly reactive intermediates that can undergo a variety of subsequent transformations.

For example, the diazonium salt of an aminonaphthalenesulfonic acid can be coupled with other aromatic compounds, such as naphthols or other amines, to form azo dyes. orgsyn.org The specific coupling partner and reaction conditions determine the color and properties of the resulting dye. The kinetics of the diazotization reaction and the stability of the diazonium salt are influenced by factors such as the acidity of the reaction medium. scribd.com

| Starting Amine | Reagents | Intermediate | Subsequent Transformation | Product Class |

|---|---|---|---|---|

| o-Tolidine | Sodium nitrite, Hydrochloric acid | Tetrazotized o-tolidine | Coupling with Chicago acid (1-amino-8-naphthol-2,4-disulfonic acid) | Azo dye. orgsyn.org |

| 4-Nitro-1-naphthylamine | Sodium nitrite, Acid | 4-Nitro-1-naphthalenediazonium salt | Decomposition with sodium sulphite | 4,4′-Dinitro-1,1′-azonaphthalene. rsc.org |

Synthesis of Novel Conjugates and Advanced Precursors

The conjugation of aminonaphthalenesulfonic acids with other molecules, such as amino acids, can lead to the development of novel compounds with enhanced properties. mdpi.com This approach has been explored in drug discovery to improve the pharmacokinetic characteristics of natural compounds. mdpi.com The amino group of this compound provides a reactive site for forming amide or other linkages with carboxylic acids or other functional groups present in the molecule to be conjugated.

Furthermore, this compound serves as an advanced precursor for the synthesis of more complex molecules. Its functional groups can be further modified or used to build larger molecular frameworks. For example, the diazotization of aliphatic amines has recently been controlled to enable their use in electrophilic aromatic substitution reactions, opening new avenues for the utilization of amine-containing building blocks in organic synthesis. nih.gov

Advanced Spectroscopic and Computational Characterization of 1 Aminonaphthalene 2,6 Disulfonic Acid

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a powerful tool for elucidating the molecular structure of 1-aminonaphthalene-2,6-disulfonic acid by identifying its constituent functional groups and their vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the key functional groups are the primary amine (-NH₂), the sulfonic acid (-SO₃H) groups, and the aromatic naphthalene (B1677914) core.

The FT-IR spectrum is expected to be dominated by characteristic absorption bands. The amino group typically exhibits symmetric and asymmetric N-H stretching vibrations in the 3300-3500 cm⁻¹ region. The sulfonic acid group is characterized by strong, broad O-H stretching from the acid proton, often overlapping with the N-H stretches, and prominent asymmetric and symmetric S=O stretching bands between 1150 and 1250 cm⁻¹ and 1030-1080 cm⁻¹, respectively. Vibrations of the naphthalene ring, including C-H stretching and C=C aromatic ring stretching, appear around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Based on data from analogous compounds like 1-Amino-8-naphthol-3,6-disulfonic acid, the following table summarizes the expected key FT-IR vibrational frequencies. nist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| O-H Stretch | Sulfonic Acid (-SO₃H) | 2800 - 3300 (Broad) | Broad |

| C-H Aromatic Stretch | Naphthalene Ring | 3000 - 3100 | Medium |

| C=C Aromatic Ring Stretch | Naphthalene Ring | 1450 - 1600 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium |

| S=O Asymmetric Stretch | Sulfonic Acid (-SO₃H) | 1150 - 1250 | Strong |

| S=O Symmetric Stretch | Sulfonic Acid (-SO₃H) | 1030 - 1080 | Strong |

| S-O Stretch | Sulfonic Acid (-SO₃H) | 800 - 900 | Medium |

| C-H Out-of-Plane Bend | Naphthalene Ring | 700 - 900 | Strong |

This table presents expected values based on characteristic group frequencies and data from similar compounds.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, providing a distinct chemical fingerprint.

For this compound, the symmetric stretching vibrations of the naphthalene ring are expected to produce strong signals in the Raman spectrum, particularly the "ring breathing" modes. The S=O symmetric stretch of the sulfonate groups would also be Raman active. This technique is less sensitive to the highly polar O-H and N-H bonds, resulting in weaker signals for these groups compared to FT-IR. Data from related compounds like 2-Amino-1-naphthalenesulfonic acid and various naphthols can be used to predict the Raman shifts. nih.govresearchgate.net

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C=C Aromatic Ring Stretch | Naphthalene Ring | 1370 - 1620 | Strong |

| Ring Breathing Mode | Naphthalene Ring | 700 - 800 | Strong |

| S=O Symmetric Stretch | Sulfonic Acid (-SO₃H) | 1030 - 1080 | Medium |

| C-S Stretch | Aryl-Sulfonate | 650 - 750 | Medium |

| C-H Aromatic Stretch | Naphthalene Ring | 3000 - 3100 | Medium |

This table presents expected values based on characteristic group frequencies and data from similar compounds.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and energy levels of the molecule, which are crucial for understanding its color, photophysical properties, and potential applications in dyes and fluorescent probes.

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In aromatic compounds like this compound, these absorptions are primarily due to π → π* transitions within the conjugated naphthalene ring system.

The naphthalene core itself has characteristic absorption bands. The positions of these bands are modified by the attached amino and sulfonic acid groups. The amino group, being an electron-donating group, typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths and increases their intensity. The sulfonic acid groups have a lesser effect on the absorption wavelength. The UV-Vis spectrum of the parent compound, 2-naphthalenamine, shows absorption maxima around 240 nm, 280 nm, and 340 nm, which provides a basis for predicting the spectrum of its disulfonated derivative. nist.gov

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| 2-Naphthalenamine nist.gov | Ethanol | ~240 | ~280 | ~340 |

| 4-Aminobenzenesulfonic acid journalijar.com | Water | ~250 | - | - |

| Naphthalene researchgate.net | Ethanol | ~220 | ~275 | ~312 |

This table shows absorption maxima for related structures to infer the properties of this compound.

Many aminonaphthalenesulfonic acids are known for their fluorescent properties, where the molecule emits light after being electronically excited. The fluorescence of these compounds is often highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. nih.gov This property makes them valuable as fluorescent probes in biological and chemical systems. nih.govnih.gov

For this compound, fluorescence is expected upon excitation at a wavelength corresponding to its longest-wavelength absorption band. In polar solvents like water, the fluorescence quantum yield is typically low, but it can increase significantly in non-polar environments or when bound to macromolecules like proteins. nih.gov This is often accompanied by a hypsochromic (blue) shift in the emission maximum. These characteristics are the basis for their use in studying protein folding and binding events.

The table below shows fluorescence data for several naphthalenesulfonate derivatives, illustrating the range of excitation and emission wavelengths for this class of compounds. researchgate.net

| Compound | Excitation Max (nm) | Emission Max (nm) |

| 1-Naphthalene sulfonate (1-NMS) | 226 | 335 |

| 2-Naphthalene sulfonate (2-NMS) | 228 | 343 |

| 1,6-Naphthalene disulfonate (1,6-NDS) | 227 | 338 |

| 2,6-Naphthalene disulfonate (2,6-NDS) | 232 | 340 |

This table provides fluorescence data for related naphthalenesulfonates, indicating the expected spectral region for this compound.

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. These calculations can provide detailed information about molecular geometry, electronic structure, and vibrational frequencies. nih.gov

By employing a suitable level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set, it is possible to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Predict Vibrational Spectra: Calculate the harmonic vibrational frequencies, which can be directly compared with experimental FT-IR and Raman spectra to aid in peak assignment.

Simulate Electronic Spectra: Use Time-Dependent DFT (TD-DFT) to predict the electronic transitions and their corresponding absorption wavelengths (λmax), correlating them with UV-Vis spectra.

Analyze Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of electronic transitions and chemical reactivity.

Computational studies on substituted naphthalenes have shown that the position of substituents significantly influences the electronic properties and stability of the molecule. libretexts.org For this compound, calculations would help elucidate the interplay between the electron-donating amino group and the electron-withdrawing sulfonic acid groups on the naphthalene ring's electronic structure.

| Computational Method | Predicted Property | Application |

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D molecular structure. |

| DFT Frequency Calculation | Vibrational frequencies and intensities (IR/Raman) | Aids in the assignment of experimental vibrational spectra. |

| TD-DFT | Electronic transition energies (UV-Vis λmax) | Predicts and helps interpret the UV-Vis absorption spectrum. |

| Molecular Orbital Analysis | HOMO/LUMO energies and distributions | Elucidates electronic transitions and chemical reactivity. |

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement and energy of electrons) of molecules. For this compound, a DFT study would provide deep insights into its geometry, stability, and reactivity.

The process begins by optimizing the molecular geometry to find the most stable, lowest-energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. Such calculations would reveal precise bond lengths, bond angles, and dihedral angles. For this compound, this would clarify the spatial arrangement of the amino (-NH₂) and the two sulfonic acid (-SO₃H) groups relative to the naphthalene core.

Furthermore, DFT calculations yield the total electronic energy, which is a key indicator of the molecule's thermodynamic stability. By analyzing the electron density distribution, DFT can elucidate how the electron-donating amino group and the strongly electron-withdrawing sulfonic acid groups influence the electronic properties of the aromatic naphthalene system. This interplay governs the molecule's chemical behavior and spectroscopic properties.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites.

For this compound, an MEP map would use a color scale to indicate different regions of electrostatic potential:

Red: Regions of high negative potential, indicating electron-rich areas. These are typically associated with lone pairs of electrons on electronegative atoms and are susceptible to electrophilic attack. In this molecule, the oxygen atoms of the sulfonic acid groups and the nitrogen atom of the amino group would be expected to show strong negative potential.

Blue: Regions of high positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack. The hydrogen atoms of the sulfonic acid and amino groups would exhibit positive potential.

Green/Yellow: Regions of neutral or near-zero potential, typically found over nonpolar parts of the molecule like the carbon-hydrogen bonds of the naphthalene ring.

The MEP map provides a clear, visual prediction of where the molecule is most likely to interact with other chemical species, making it an invaluable tool for understanding intermolecular interactions and chemical reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a greater tendency to donate electrons to an acceptor.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy level suggests a greater propensity to accept electrons from a donor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE) . This value is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy level.

For this compound, the distribution of the HOMO and LUMO across the molecular structure would reveal which parts of the molecule are involved in electron donation and acceptance. The amino group is expected to contribute significantly to the HOMO, while the naphthalene ring and sulfonic acid groups would influence the LUMO. The calculated energy gap would provide a quantitative measure of its reactivity profile.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized framework of chemical bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would quantify several key intramolecular features:

Hybridization and Bonding: It would describe the hybridization of each atom and the nature of the chemical bonds (e.g., σ and π bonds).

Natural Atomic Charges: NBO provides a less basis-set-dependent calculation of the charge distribution on each atom compared to other methods.

Hyperconjugative Interactions: A key output of NBO analysis is the examination of "donor-acceptor" interactions between filled (donor) orbitals and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, stabilize the molecule. The analysis calculates the stabilization energy (E⁽²⁾) for each interaction. For example, it could quantify the delocalization of lone pair electrons from the nitrogen of the amino group or the oxygens of the sulfonic acid groups into antibonding orbitals (π*) of the naphthalene ring. A high E⁽²⁾ value indicates a strong stabilizing interaction.

Reactivity and Mechanistic Investigations of 1 Aminonaphthalene 2,6 Disulfonic Acid

Electrochemical Reaction Mechanisms

Specific voltammetric studies, including the analysis of redox processes, electrode adsorption phenomena, and the influence of solution chemistry on the electrochemical behavior of 1-Aminonaphthalene-2,6-disulfonic acid, are not described in the available literature. While the electrochemical properties of other aminonaphthalene derivatives have been investigated, this data is not applicable to the 2,6-disulfonic acid isomer.

Voltammetric Studies of Redox Processes

No data available.

Electrode Adsorption Phenomena and Kinetics

No data available.

Influence of Solution Chemistry on Electrochemical Behavior

No data available.

Photochemical Reactivity and Pathways

There is no specific information in the reviewed literature concerning the photochemical reactivity and degradation pathways of this compound.

Coordination Chemistry and Metal Complex Formation

Ligand Properties and Complexation Stoichiometry

While aminonaphthalenesulfonic acids can act as ligands for metal ions, specific studies detailing the ligand properties and complexation stoichiometry of this compound with various metals were not found. Research on coordination chemistry in this family of compounds has been conducted on other isomers, but the results are isomer-specific.

Spectrophotometric Methods for Metal Ion Determination

The reactivity of aminonaphthalene sulfonic acid derivatives allows for their use in the synthesis of specialized azo dyes. These dyes can act as chromogenic reagents, forming stable, colored complexes with specific transition metal ions. This complex formation provides a basis for simple, sensitive, and cost-effective spectrophotometric methods for the determination of trace amounts of these metals in various samples. researchgate.netnih.gov

Research Findings on Azo Dye-Metal Complexes

Detailed investigations have been conducted on an azo dye synthesized by diazotizing 3-phenyl-5-aminopyrazole (PAP) and coupling the resulting diazonium salt with Schäffer acid. bohrium.com The resulting dye, 2-(3′-phenyl-5′-pyrazolyl azo) Schäffer acid, has proven to be an effective chromogenic reagent for the spectrophotometric determination of several divalent metal ions, including copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺). researchgate.netbohrium.comresearchgate.netnih.gov

The principle of this method is based on the formation of a metal-ligand complex between the metal ion and the azo dye. This complexation causes a significant shift in the maximum absorption wavelength (λmax) compared to the free dye, and the intensity of the color of the complex is directly proportional to the concentration of the metal ion in the solution. researchgate.net The stoichiometry of these complexes, determined by methods such as the molar ratio and continuous variation methods, is typically found to be 1:2 (Metal:Ligand). researchgate.net

Key analytical parameters for the determination of these metal ions using the 2-(3′-phenyl-5′-pyrazolyl azo) Schäffer acid dye have been established, demonstrating the viability of this approach. The stability of the formed complexes is a critical factor, with studies showing that the chelates are formed instantaneously and remain stable for over 48 hours in the case of Cu²⁺, Ni²⁺, and Zn²⁺, and for approximately 24 hours for Co²⁺. researchgate.net

The table below summarizes the spectrophotometric data for the determination of various metal ions using this method.

Table 1: Analytical Parameters for Metal Ion Determination using 2-(3′-phenyl-5′-pyrazolyl azo) Schäffer Acid

| Metal Ion | Optimal pH | λmax (nm) of Complex | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) | Beer's Law Range (µg/mL) |

|---|---|---|---|---|---|

| Copper (Cu²⁺) | 9.0 | 545 | 1.1 x 10⁴ | 0.0057 | 0.63 - 5.72 |

| Nickel (Ni²⁺) | 10.0 | 570 | 0.8 x 10⁴ | 0.0073 | 0.58 - 7.04 |

| Cobalt (Co²⁺) | 8.0 | 585 | 0.9 x 10⁴ | 0.0065 | 0.58 - 5.30 |

| Zinc (Zn²⁺) | 10.0 | 535 | 1.0 x 10⁴ | 0.0065 | 0.65 - 6.53 |

Data compiled from physico-analytical studies on heterocyclic azo dyes and their metal complexes. bohrium.comresearchgate.netnih.gov

These findings illustrate the utility of azo dyes derived from naphthalene (B1677914) sulfonic acids as effective reagents in the field of analytical chemistry for the quantification of transition metals. The high molar absorptivity and low Sandell's sensitivity values indicate a high degree of sensitivity for these spectrophotometric methods. bohrium.comnih.gov

Environmental Fate and Remediation Strategies for Aminonaphthalenedisulfonic Acids

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These radicals are highly reactive and non-selective, allowing them to degrade a wide range of recalcitrant organic compounds.

Electrochemical Advanced Oxidation Processes (EAOPs) are environmentally friendly technologies for the degradation of persistent organic pollutants. These methods involve the electrochemical generation of strong oxidizing agents, primarily hydroxyl radicals, which then attack and break down the target pollutant molecules.

One of the common EAOPs is anodic oxidation, where pollutants are oxidized on the surface of an anode with a high oxygen evolution overpotential, such as boron-doped diamond (BDD). While specific studies on the electrochemical degradation of 1-Aminonaphthalene-2,6-disulfonic acid are limited, research on related compounds like p-Aminonaphthalenesulfonic acid has demonstrated the effectiveness of these techniques. For instance, the introduction of Fe2+ into supercritical water oxidation (SCWO) to create a supercritical Fenton oxidation (SCFO) environment has been shown to enhance the degradation of p-aminonaphthalenesulfonic acid. Under SCFO conditions, the oxidative degradation follows first-order reaction kinetics. ekb.eg

| Parameter | Value | Reference |

| Compound | p-Aminonaphthalenesulfonic acid | ekb.eg |

| Process | Supercritical Fenton Oxidation (SCFO) | ekb.eg |

| Kinetics | First-order | ekb.eg |

| Activation Energy (Ea) | 39.937 kJ·mol⁻¹ | ekb.eg |

| Pre-exponential Factor (k₀) | 1.94 × 10⁴ s⁻¹ | ekb.eg |

| This table presents the kinetic parameters for the degradation of p-Aminonaphthalenesulfonic acid using Supercritical Fenton Oxidation. |

Photoelectrochemical degradation is an advanced oxidation process that combines photocatalysis with electrolysis. This synergy can lead to higher degradation efficiencies than either process alone. In these systems, a semiconductor photocatalyst is used as an electrode. When illuminated with light of sufficient energy, electron-hole pairs are generated, which then lead to the formation of reactive oxygen species that degrade pollutants.

| Parameter | Finding | Reference |

| Process | Photoelectrochemical Degradation | researchgate.net |

| Mechanism | Radicals generated by the interaction of photogenerated holes with H₂O molecules and SO₄²⁻ ions. | researchgate.net |

| Example Pollutant | Diclofenac (B195802) | researchgate.net |

| Degradation Efficiency | 75-80% | researchgate.net |

| This table illustrates the general mechanism and efficiency of photoelectrochemical degradation for a representative organic pollutant. |

Combining different physico-chemical treatment methods can often lead to more effective and efficient pollutant removal. For instance, AOPs can be used as a pre-treatment to break down complex, non-biodegradable molecules into simpler, more biodegradable intermediates, which can then be treated by conventional biological methods. researchgate.net This combined approach can be more cost-effective than relying solely on AOPs for complete mineralization. researchgate.net

For the treatment of wastewater containing dye intermediates, a combination of coagulation/flocculation, followed by an advanced oxidation process, can be employed. Coagulation and flocculation can remove suspended solids and a portion of the dissolved organic matter, reducing the load on the subsequent AOP. The AOP then targets the remaining recalcitrant organic molecules. The choice of a suitable sequence for a combined process is highly dependent on the characteristics of the wastewater and the treatment goals. nih.gov

| Treatment Stage | Process | Purpose | Reference |

| Pre-treatment | Coagulation/Flocculation | Removal of suspended solids and partial COD reduction. | researchgate.net |

| Primary Treatment | Advanced Oxidation Process (e.g., Electro-Fenton) | Degradation of recalcitrant organic pollutants. | nih.gov |

| Post-treatment | Biological Treatment (e.g., Sequencing Batch Reactor) | Removal of biodegradable organic matter. | nih.gov |

| This table outlines a potential combined physico-chemical and biological treatment train for wastewater containing dye intermediates. |

Reactive Oxygen Species (ROS) are the primary agents of degradation in AOPs. The most important ROS is the hydroxyl radical (·OH), which is a powerful and non-selective oxidizing agent. It can attack organic molecules through hydrogen abstraction, electrophilic addition to double bonds, and electron transfer. researchgate.net

In the degradation of aromatic compounds like aminonaphthalenedisulfonic acids, the initial attack by hydroxyl radicals often involves addition to the aromatic ring, leading to the formation of hydroxylated intermediates. mdpi.com These intermediates are typically less stable and more susceptible to further oxidation, which can lead to ring cleavage and eventual mineralization to CO₂, water, and inorganic ions like sulfate (B86663) and nitrate.

The generation and reactions of ROS are complex and can be influenced by various factors such as pH, temperature, and the presence of other substances in the water. For instance, in the sonochemical degradation of benzenesulfonic acid, another aromatic sulfonic acid, hydroxyl radicals are generated and lead to the formation of hydroxylated derivatives as key initial products. mdpi.com

| Reactive Species | Role in Degradation | Generation Method | Reference |

| Hydroxyl Radical (·OH) | Primary oxidant, initiates degradation through addition and abstraction reactions. | Fenton's reagent, ozonolysis, photocatalysis, sonolysis, etc. | researchgate.netmdpi.com |

| Sulfate Radical (SO₄·⁻) | Strong oxidant, can also initiate degradation of organic pollutants. | Activation of persulfate or peroxymonosulfate. | researchgate.net |

| Superoxide Radical (O₂·⁻) | Precursor to other ROS, can participate in degradation reactions. | Electrochemical and photochemical processes. | nih.gov |

| This table summarizes the key reactive oxygen species involved in the advanced oxidation of organic pollutants. |

Biodegradation and Biotransformation Pathways

Biodegradation offers a cost-effective and environmentally friendly approach to the remediation of aminonaphthalenedisulfonic acids. This process relies on the metabolic activity of microorganisms to break down these complex molecules into simpler, less harmful substances.

Individual bacterial strains often have limited capabilities to degrade complex xenobiotic compounds. However, bacterial consortia, which are mixed communities of different bacterial species, can exhibit synergistic metabolic activities that lead to the complete mineralization of such compounds.

Several studies have demonstrated the effective degradation of aminonaphthalenesulfonic acid isomers by bacterial consortia. For example, a biofilm-forming bacterial consortium consisting of Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas species was able to efficiently use 4-aminonaphthalene-1-sulfonic acid (4ANS) as a sole source of carbon, nitrogen, and sulfur. unito.itresearchgate.net The removal efficiency of 4ANS was found to be significantly higher under nitrogen-limiting conditions. unito.itresearchgate.net

In another study, a mixed bacterial community was able to degrade 6-aminonaphthalene-2-sulfonic acid (6A2NS). This degradation was achieved through the mutualistic interaction of two Pseudomonas strains. One strain initiated the attack on 6A2NS, converting it to 5-aminosalicylate, which was then completely degraded by the second strain. nih.gov

| Compound | Bacterial Genera in Consortium | Key Findings | Reference |

| 4-aminonaphthalene-1-sulfonic acid (4ANS) | Bacillus, Arthrobacter, Microbacterium, Nocardioides, Oleomonas | Increased removal efficiency under nitrogen limitation. | unito.itresearchgate.net |

| 6-aminonaphthalene-2-sulfonic acid (6A2NS) | Pseudomonas | Degradation achieved through mutualistic interaction of two strains. | nih.gov |

| Naphthalene-2,6-disulfonic acid | Moraxella | Regioselective 1,2-dioxygenation leading to desulfonation and catabolism to 5-sulfosalicylic acid. | bwise.kr |

| This table provides examples of bacterial consortia and their capabilities in degrading various isomers of aminonaphthalenedisulfonic acid. |

Enzymatic Mechanisms of Desulfonation and Ring Cleavage

The biodegradation of naphthalenesulfonic acids is initiated by enzymatic attack, leading to the removal of sulfonate groups (desulfonation) and the subsequent breaking of the aromatic rings (ring cleavage). While direct studies on this compound are limited, the degradation pathways can be inferred from research on structurally similar compounds.

Microbial degradation is a key process in the environmental breakdown of these compounds. Bacteria capable of utilizing sulfonated aromatics as a source of carbon, nitrogen, or sulfur have been isolated and studied. wur.nld-nb.info The initial step in the aerobic catabolism of naphthalenesulfonic acids is typically an oxygenolytic attack. A common mechanism involves the action of a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic nucleus. nih.gov

For instance, a Moraxella species has been shown to degrade naphthalene-2,6-disulfonic acid (the parent compound without the amino group) through a regioselective 1,2-dioxygenation. nih.gov This enzymatic action destabilizes the carbon-sulfur bond, leading to the spontaneous elimination of the sulfonate group as sulfite (B76179) and the formation of 5-sulfosalicylic acid, which then undergoes further degradation. nih.gov

Similarly, the degradation of 6-aminonaphthalene-2-sulfonic acid by a Pseudomonas strain (BN6) also proceeds via a regioselective attack at the 1,2-position, resulting in the formation of 5-aminosalicylate. nih.gov This suggests that the presence and position of the amino group influence the subsequent metabolites but not the initial enzymatic attack mechanism. Based on these findings, a plausible enzymatic degradation pathway for this compound involves an initial dioxygenase-catalyzed attack, leading to desulfonation and the formation of an aminosulfosalicylic acid intermediate, followed by the cleavage of the aromatic ring.

Table 1: Enzymatic Degradation of Related Naphthalenesulfonic Acids

| Microbial Strain | Substrate | Initial Enzymatic Step | Key Intermediate |

|---|---|---|---|

| Moraxella sp. | Naphthalene-2,6-disulfonic acid | Regioselective 1,2-dioxygenation | 5-Sulfosalicylic acid nih.gov |

Environmental Persistence and Mineralization Studies

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. Sulfonated aromatic compounds are known for their xenobiotic character and can be resistant to biodegradation. d-nb.info The strong carbon-sulfur bond and the highly substituted aromatic structure contribute to their environmental stability.

However, studies have demonstrated that acclimatized microbial consortia can achieve complete degradation, or mineralization, of certain aminonaphthalenesulfonic acids. Mineralization is the ultimate breakdown of an organic compound into its inorganic constituents, such as carbon dioxide, water, and mineral salts (e.g., sulfate and ammonium). A mixed bacterial community was shown to be capable of the complete mineralization of 6-aminonaphthalene-2-sulfonic acid, utilizing it as the sole source of carbon and energy. researchgate.net This complete degradation was achieved through the synergistic action of different bacterial strains, where one strain performed the initial breakdown and another metabolized the resulting intermediates. nih.gov

Environmental Transport and Distribution

The movement and final destination of this compound in the environment are governed by its physical and chemical properties and its interactions with different environmental compartments.

Adsorption and Desorption Behavior in Environmental Matrices

The transport of chemicals in soil and sediment is largely controlled by their tendency to adsorb to solid particles. The chemical structure of this compound, featuring two sulfonic acid groups and one amino group, dictates its behavior in environmental matrices. The sulfonic acid groups are strong acids, meaning they will be fully deprotonated (anionic) under typical environmental pH ranges (pH 5-9).

This anionic nature significantly influences its adsorption. Soil and sediment particles, particularly clay minerals and organic matter, tend to have a net negative surface charge. Consequently, electrostatic repulsion is expected between the negatively charged sulfonate groups of the molecule and the soil particles, leading to very low adsorption. This results in high mobility in soil and groundwater systems.

Studies on the parent compound, naphthalene (B1677914), show that its sorption is governed by hydrophobic interactions with soil organic matter. researchgate.net However, for this compound, the high polarity and ionic character conferred by the sulfonate groups will dominate over hydrophobicity. Therefore, it is predicted to be highly water-soluble and mobile, with a high potential to leach from soil into groundwater and be transported in surface waters.

Hydrolysis and Phototransformation in Aquatic Systems

In aquatic environments, abiotic degradation processes such as hydrolysis and phototransformation can contribute to the breakdown of chemical compounds.

Hydrolysis: This process involves the reaction of a substance with water. The carbon-sulfur bond in aromatic sulfonic acids is generally stable and resistant to hydrolysis under normal environmental temperature and pH conditions. Significant degradation via hydrolysis is not expected to be a major fate process for this compound. However, some degradation may occur under highly alkaline conditions (pH > 8).

Phototransformation: This process, also known as photolysis, is the degradation of a molecule caused by the absorption of light energy, particularly ultraviolet (UV) radiation from the sun. Naphthalene-based compounds can absorb sunlight, which can lead to their transformation into other products. While specific phototransformation studies on this compound are scarce, related compounds like aminonaphtholsulfonic acids are known to be susceptible to photodegradation. The rate and products of phototransformation would depend on factors such as water clarity, depth, and the presence of other substances in the water that can act as photosensitizers.

Applications in Organic Synthesis and Industrial Chemistry

Intermediacy in Dyestuff Production

1-Aminonaphthalene-2,6-disulfonic acid is a significant intermediate compound in the chemical industry, particularly in the manufacturing of synthetic dyes. Aminonaphthalenesulfonic acids, as a class, are colorless, solid compounds derived from naphthalene (B1677914) that serve as essential precursors to a wide array of dyes. researchgate.netwikipedia.org Their utility stems from the presence of both an amino group (-NH₂) and sulfonic acid groups (-SO₃H), which can be chemically modified to create large, conjugated systems responsible for color. imrpress.com The sulfonic acid groups, in particular, enhance the water solubility of the resulting dyes, making them suitable for dyeing natural and synthetic fibers like cotton, wool, and silk. The specific isomer, this compound, is part of this versatile family of dye intermediates. epa.gov The production of these intermediates often involves multi-step syntheses, including sulfonation, nitration, and reduction reactions, to build the required molecular framework before the final dye synthesis. epa.govgoogle.com

The primary application of this compound in dyestuff production is as a precursor for azo dyes. imrpress.com Azo dyes represent the largest and most diverse class of synthetic colorants used commercially, characterized by the presence of one or more azo groups (–N=N–). imrpress.com The synthesis of an azo dye is typically a two-step process. imrpress.com

Diazotization: The first step involves the conversion of a primary aromatic amine, in this case, this compound, into a diazonium salt. This reaction is carried out in the presence of a mineral acid (like hydrochloric acid) and sodium nitrite (B80452), usually at low temperatures (0–5 °C), to form a reactive diazonium ion (-N₂⁺).

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol, naphthol, or another aromatic amine. imrpress.com The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component to form the stable azo bridge (–N=N–), which links the two aromatic structures and creates the extended conjugated system responsible for the dye's color.

By selecting different coupling components, a vast range of colors—from yellow and orange to red, blue, and black—can be produced from a single precursor like this compound. imrpress.com The specific substitution pattern of the sulfonic acid groups on the naphthalene ring influences the final properties of the dye, including its exact shade, solubility, and fastness on textile fibers. google.com

Table 1: Azo Dye Synthesis Process This table outlines the general two-step reaction for producing azo dyes from an aromatic amine precursor.

| Step | Reaction Name | Description | Reactants |

| 1 | Diazotization | The primary aromatic amine is converted into a reactive diazonium salt. | This compound, Sodium Nitrite, Mineral Acid |

| 2 | Azo Coupling | The diazonium salt reacts with an electron-rich aromatic compound to form the final dye. | Diazonium Salt, Coupling Component (e.g., Naphthol, Phenol) |

Utility as Specialized Chemical Reagents

Beyond its large-scale use in dye manufacturing, the chemical structure of this compound and its derivatives makes them suitable for more specialized applications in laboratory and analytical settings.

Certain derivatives of aminonaphthalenesulfonic acid are well-known for their use as fluorescent molecular probes. wikipedia.org For instance, 8-Anilinonaphthalene-1-sulfonic acid (ANS), a related compound, is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence intensity and a blue shift in its emission spectrum when it binds to hydrophobic regions of macromolecules like proteins. wikipedia.org This environmentally sensitive fluorescence makes it a valuable tool for studying protein conformation, ligand binding, and membrane structures. wikipedia.orgnih.gov

The fluorescence of these compounds is attributed to the naphthalene core. researchgate.net The photophysical properties, such as the maximum excitation and emission wavelengths, can be influenced by the solvent polarity. researchgate.net For example, studies on 4-Amino naphthalene-1-sulfonic acid have shown that its fluorescence emission is dependent on the polarity of the surrounding medium, suggesting its potential use as a sensor for environmental polarity. researchgate.net While specific applications of this compound as a fluorescent label are not as widely documented as those for ANS, its structural similarity suggests potential in this area. The laccase-mediated transformation of ANS results in the formation of a green water-soluble dye that loses the fluorescence characteristic of its precursor. mdpi.com

Table 2: Fluorescence Properties of a Related Naphthalenesulfonic Acid Derivative (ANS) This table summarizes the characteristic changes in the fluorescence of 8-Anilinonaphthalene-1-sulfonic acid (ANS) upon binding to proteins.

| Condition | Fluorescence Intensity | Emission Maximum | Application |

| Unbound (in water) | Low | ~545 nm | Baseline measurement |

| Bound to Protein (hydrophobic pocket) | High (e.g., 40-fold increase) | ~470 nm (Blue-shifted) | Protein conformational change studies |

The reactivity of the amino and sulfonic acid groups allows aminonaphthalenesulfonic acids to be used as reagents in analytical chemistry. Although specific methods detailing the use of the 1-amino-2,6-disulfonic isomer are not common, related isomers serve as reagents in established analytical techniques. For example, 1-naphthylamine-3,6-disulfonic acid is used in the chromotropic acid method for the detection of formaldehyde, where it participates in a reaction that forms a distinctively colored purple complex. This colorimetric response allows for the quantitative or qualitative analysis of the target substance. Given its functional groups, this compound could potentially be used in similar derivatization reactions, where it would react with a target analyte to produce a colored or electrochemically active product that can be easily measured.

Future Research Directions and Interdisciplinary Prospects

Innovations in Sustainable Synthesis and Green Chemistry Principles

The traditional synthesis of aminonaphthalenesulfonic acids often involves multi-step processes with significant environmental footprints. Future research is anticipated to pivot towards the development of more sustainable and greener synthetic routes for 1-aminonaphthalene-2,6-disulfonic acid, minimizing waste and energy consumption.

Key areas for investigation include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfonic acid-decorated magnetic nanoparticles, has shown promise in the synthesis of related compounds like 1-amidoalkyl-2-naphthols. araku.ac.iraraku.ac.ir Future studies could explore the development of reusable solid catalysts for the sulfonation and amination steps in the synthesis of this compound, which would simplify purification processes and reduce corrosive liquid waste.

Biocatalysis: The application of enzymes in chemical synthesis is a cornerstone of green chemistry. nih.gov Research into biocatalytic routes for producing related compounds, such as the use of whole-cell biocatalysis for 1-naphthol (B170400) production, suggests a potential for enzymatic pathways in the synthesis of aminonaphthalenesulfonic acids. nih.govresearchgate.net Future investigations could focus on identifying or engineering enzymes capable of regioselective amination and sulfonation of naphthalene (B1677914) precursors.

Solvent-Free and Alternative Solvent Systems: Shifting away from harsh solvents is a critical aspect of green chemistry. derpharmachemica.com Research into solvent-free reaction conditions or the use of more environmentally benign solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of this compound production.

| Sustainable Synthesis Approach | Potential Advantages | Key Research Challenge |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, easier product separation. | Developing catalysts with high selectivity and stability. |

| Biocatalysis | Mild reaction conditions, high stereo- and regioselectivity, reduced energy consumption. | Identifying or engineering suitable enzymes and optimizing reaction conditions. |

| Solvent-Free/Alternative Solvents | Minimized solvent waste, reduced toxicity, potential for improved reaction rates. | Ensuring sufficient reactivity and selectivity in the absence of traditional solvents. |

Development of Novel Remediation Technologies for Industrial Effluents

Industrial effluents containing naphthalenesulfonic acids pose environmental challenges due to their stability and high water solubility. unito.it Future research will likely focus on developing more effective and sustainable technologies for the remediation of wastewater containing this compound.

Promising areas for future research include:

Advanced Oxidation Processes (AOPs): AOPs are highly effective in degrading recalcitrant organic pollutants. mdpi.com Studies on the photocatalytic degradation of other naphthalenesulfonic acids, such as 2,6-naphthalenedisulfonic acid, indicate that this is a viable approach. unito.itidk.org.rsekb.eg Future research could optimize photocatalytic systems, perhaps using novel nanomaterials, for the complete mineralization of this compound. idk.org.rs Other AOPs, such as supercritical water oxidation, which has been successfully applied to p-aminonaphthalenesulfonic acid, also warrant investigation. nih.gov

Bioremediation: The use of microorganisms to break down pollutants is an environmentally friendly and cost-effective remediation strategy. While information on the biodegradation of this compound is limited, studies on related compounds offer a starting point for future research.

Hybrid Systems: Combining different remediation technologies could offer synergistic effects. For example, a process that integrates biological treatment with an AOP could be more efficient and cost-effective than either method alone. Future work could explore the efficacy of such hybrid systems for treating effluents containing this compound.

| Remediation Technology | Mechanism | Potential Research Focus |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) to degrade organic pollutants. | Development of novel photocatalysts, optimization of reaction parameters, and investigation of different AOPs (e.g., Fenton, ozonation). researchgate.net |

| Bioremediation | Use of microorganisms to metabolize and break down pollutants into less harmful substances. | Isolation and characterization of microbial strains capable of degrading this compound, and optimization of bioreactor conditions. |

| Hybrid Systems | Combination of two or more remediation techniques to enhance efficiency and cost-effectiveness. | Investigating the synergy between biological and chemical treatment methods for comprehensive pollutant removal. |

Exploration of Structure-Activity Relationships for Advanced Applications

Beyond its traditional role as a dye intermediate, the unique molecular structure of this compound presents opportunities for its use in more advanced applications. wikipedia.org Understanding the relationship between its structure and functional properties is key to unlocking this potential.

Future research in this area could focus on:

Fluorescent Probes and Sensors: Naphthalenesulfonic acid derivatives are known for their environmentally sensitive fluorescence. researchgate.net For instance, 8-anilino-1-naphthalenesulfonic acid (ANS) is a well-known fluorescent probe used to study protein folding. nih.gov The specific substitution pattern of this compound could lead to unique photophysical properties, making it a candidate for the development of novel fluorescent probes for biological imaging or chemical sensing. researchgate.net

Novel Azo Dyes with Enhanced Properties: As a precursor to azo dyes, modifications to the structure of this compound could lead to dyes with improved properties, such as enhanced lightfastness, thermal stability, or specific color characteristics. ontosight.aiunb.ca

Biological Activity: The biological activities of azo dyes and their metabolic products are of significant interest. nih.gov Structure-activity relationship studies could help in designing derivatives of this compound with specific biological activities, or in predicting and mitigating the potential toxicity of dyes derived from it. orientjchem.org

Integration of Computational Modeling for Predictive Research

Computational modeling is becoming an indispensable tool in chemical research, enabling the prediction of molecular properties and the design of new materials and processes. nih.gov The integration of computational methods into the study of this compound can accelerate research and development in several key areas.

Future computational research could involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netresearchgate.net This can provide insights into reaction mechanisms for both synthesis and degradation, as well as predict the photophysical properties relevant to applications like fluorescent probes.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or other properties. researchgate.netljmu.ac.uk Developing QSAR models for naphthalenesulfonic acid derivatives could enable the prediction of their toxicity, environmental fate, and other important parameters, thereby guiding the design of safer and more effective compounds. europa.eutoxicology.org

Molecular Docking and Simulation: For applications involving biological systems, molecular docking and simulation can be used to predict how derivatives of this compound interact with biological targets such as proteins or DNA. researchgate.net This could be particularly valuable in the design of new fluorescent probes or compounds with specific biological activities.

| Computational Method | Application Area | Predicted Properties |

| Quantum Chemical Calculations (e.g., DFT) | Synthesis, degradation, and materials design. | Electronic structure, reactivity, spectroscopic properties, reaction pathways. |

| QSAR Models | Toxicology, environmental science, and drug design. | Toxicity, biodegradability, biological activity. |

| Molecular Docking and Simulation | Bio-applications and materials science. | Binding affinities, interaction modes with biological targets, material properties. |

Q & A

Q. Key Reference Synthesis Steps

| Step | Process | Conditions | Key Outcome |

|---|---|---|---|

| 1 | Sulfonation | β-naphthalenesulfonic acid + oleum, 160°C | Naphthalene-1,6-disulfonic acid intermediate |

| 2 | Nitration | HNO₃/H₂SO₄ mixture, 0–5°C | Nitro groups introduced at specific positions |

| 3 | Reduction | Catalytic hydrogenation or Fe/HCl | Nitro → amino conversion |

(Advanced) How can researchers resolve contradictions in reported biodegradation efficiencies of this compound across different microbial consortia?

Methodological Answer:

Discrepancies arise due to microbial strain specificity and experimental variables. To address contradictions:

Strain Adaptation : Use pre-adapted cultures (e.g., Moraxella sp. from sewage sludge) to enhance degradation efficiency .

Enzyme Profiling : Characterize dioxygenase activity (e.g., regioselective 1,2-dioxygenase) via HPLC or GC-MS to confirm desulfonation pathways.

Substrate Competition : Evaluate co-metabolism effects using structurally related sulfonates (e.g., naphthalene-1,6-disulfonic acid) to identify inhibitory/competitive interactions .

Q. Degradation Pathway Comparison

| Microbial Strain | Substrate | Degradation Product | Efficiency |

|---|---|---|---|

| Moraxella sp. | 1-Amino-2,6-NDS | 5-Sulfosalicylic acid | High (after adaptation) |

| Unadapted consortia | 1-Amino-2,6-NDS | Partial intermediates | Low (<30%) |

(Basic) What analytical techniques are recommended for quantifying this compound in complex matrices, and how are interferences minimized?

Methodological Answer:

- Titration : Use 0.1% 2,7-dinitroso-1,8-dihydroxynaphthalene-3,6-disulfonic acid as a titrant with platinum electrodes for endpoint detection in acidic media (detection limit: 0.05 mM) .

- Electrochemical Analysis : Measure half-wave potentials (e.g., E1/2 = 0.72 V in 0.1 M H₂SO₄) to quantify redox-active derivatives .

- Interference Mitigation : Pre-treat samples with ion-exchange resins to remove competing sulfonates or metal ions.

Q. Analytical Method Comparison

| Technique | Matrix | Sensitivity | Interference Control |

|---|---|---|---|

| Titration | Aqueous | Moderate | Chelating agents (EDTA) |

| Voltammetry | Sludge | High | Background subtraction |

(Advanced) What mechanistic insights explain the regioselective desulfonation of this compound during microbial catabolism?

Methodological Answer:

Regioselectivity is governed by enzyme-substrate interactions:

Dioxygenase Specificity : 1,2-Dioxygenase cleaves the C1–C2 bond, releasing sulfite from the 1-sulfonate group and forming 5-sulfosalicylic acid .

Electrophilic Activation : The amino group at position 1 directs enzymatic attack to adjacent positions, favoring 2,6-disulfonate cleavage.

pH Dependency : Acidic conditions stabilize intermediates, enhancing desulfonation rates (optimal pH: 6.5–7.0) .

(Basic) What are the key considerations for optimizing the purity of this compound during laboratory-scale synthesis?

Methodological Answer:

- Purification : Recrystallize from hot water/ethanol mixtures to remove unreacted sulfonic acids.

- Byproduct Monitoring : Use TLC (silica gel, eluent: butanol/acetic acid/water 4:1:1) to detect isomers (Rf = 0.3 for target compound).

- Storage : Store as disodium salt under inert atmosphere to prevent oxidation .

(Advanced) How does the electrochemical behavior of this compound compare to structurally related sulfonated aromatics in mediator applications for bioelectrochemical systems?

Methodological Answer:

this compound exhibits lower redox potential (E1/2 ≈ 0.5 V vs. Ag/AgCl) compared to anthraquinone-2,6-disulfonic acid (AQDS, E1/2 = -0.25 V), making it less effective as an electron shuttle in microbial fuel cells. Key differences:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.